Cas no 2137029-67-3 ((2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid)

(2R)-2-(3-{[(Benzyloxy)carbonyl]amino}phenyl)propanoic acid is a chiral carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amine group on the phenyl ring. Its stereospecific (R)-configuration makes it valuable in asymmetric synthesis and pharmaceutical intermediate applications. The Cbz group provides selective protection for the amine functionality, enabling further derivatization under controlled conditions. The compound’s rigid aromatic structure and carboxyl group enhance its utility in peptide coupling and chiral auxiliaries. High purity grades ensure reproducibility in research and industrial processes. Its stability under standard conditions and compatibility with common organic solvents further support its use in complex synthetic pathways.
(2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid structure
2137029-67-3 structure
Product name:(2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid
CAS No:2137029-67-3
MF:C17H17NO4
MW:299.321184873581
CID:5901931
PubChem ID:165457563

(2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2137029-67-3
    • EN300-701384
    • (2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid
    • Inchi: 1S/C17H17NO4/c1-12(16(19)20)14-8-5-9-15(10-14)18-17(21)22-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20)/t12-/m1/s1
    • InChI Key: BQLLMPGDPUSQTR-GFCCVEGCSA-N
    • SMILES: O(C(NC1=CC=CC(=C1)[C@H](C(=O)O)C)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 299.11575802g/mol
  • Monoisotopic Mass: 299.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 3

(2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-701384-1.0g
(2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid
2137029-67-3
1g
$0.0 2023-06-06

(2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid Related Literature

Additional information on (2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid

Research Briefing on (2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid (CAS: 2137029-67-3)

The compound (2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid (CAS: 2137029-67-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral carboxylic acid derivative, characterized by its benzyloxycarbonyl (Cbz) protected amine and phenylpropanoic acid scaffold, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the design of enzyme inhibitors, prodrugs, and targeted therapeutics, leveraging its stereochemical specificity and functional group versatility.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of (2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid in the development of selective COX-2 inhibitors. Researchers utilized this compound as a building block to introduce chirality into a series of nonsteroidal anti-inflammatory drug (NSAID) analogs. The study demonstrated that the (R)-enantiomer exhibited superior binding affinity to COX-2 compared to its (S)-counterpart, underscoring the importance of stereochemistry in modulating pharmacological activity. Molecular docking simulations further revealed that the Cbz-protected amine group facilitated hydrogen bonding interactions with key residues in the COX-2 active site.

In parallel, a preprint article on bioRxiv (2024) investigated the compound's application in prodrug design for targeted cancer therapy. The researchers conjugated (2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid to a tumor-specific peptide via a cleavable linker, creating a prodrug that selectively releases the active payload in the tumor microenvironment. In vitro assays using human cancer cell lines showed a 5-fold increase in cytotoxicity compared to the free drug, with minimal off-target effects. The study attributed this enhanced selectivity to the stability of the Cbz group under physiological conditions and its enzymatic cleavage by tumor-associated proteases.

From a synthetic chemistry perspective, a recent Organic Letters publication (2023) described an optimized route for the large-scale production of (2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid. The authors developed a stereoselective hydrogenation protocol using a chiral ruthenium catalyst, achieving >99% enantiomeric excess (ee) and yields exceeding 85%. This advancement addresses previous challenges in scaling up the synthesis while maintaining high optical purity, making the compound more accessible for industrial applications. The paper also detailed the compound's characterization by NMR, HPLC, and X-ray crystallography, confirming its absolute configuration.

Emerging research has also explored the compound's potential in neurodegenerative disease therapeutics. A 2024 study in ACS Chemical Neuroscience reported that derivatives of (2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid exhibited neuroprotective effects in cellular models of Parkinson's disease. The compounds were shown to inhibit α-synuclein aggregation and reduce oxidative stress, with lead candidates demonstrating blood-brain barrier permeability in rodent models. Structure-activity relationship (SAR) studies emphasized the critical role of the phenylpropanoic acid moiety in these biological activities.

In conclusion, (2R)-2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid (CAS: 2137029-67-3) represents a versatile chiral building block with growing importance in medicinal chemistry. Recent studies have demonstrated its applications across diverse therapeutic areas, from anti-inflammatory drugs to targeted cancer therapies and neurodegenerative disease treatments. The compound's synthetic accessibility, stereochemical purity, and functional group compatibility position it as a valuable tool for future drug discovery efforts. Further research is warranted to explore its full potential in addressing unmet medical needs.

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